5-methyl-1H-pyrazole-3-carbaldehyde
Overview
Description
The compound 5-methyl-1H-pyrazole-3-carbaldehyde is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Additionally, Friedländer condensation is another common method used for synthesizing pyrazole derivatives, such as the pyrazolo[3,4-b]pyridines and pyrazolo[3,4-h]-[1,6]naphthyridines . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents to the core structure.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction, revealing the orientation of substituents around the pyrazole core .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde to give a product formed by nucleophilic substitution . In another case, a condensation reaction followed by hydrolysis leads to the formation of a vinylogous amide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde indicate that the fluorine atom and the carbonyl group play crucial roles in binding, suggesting potential phosphodiesterase inhibitory activity . The solvatochromic behavior of these compounds is also of interest, as demonstrated by the photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which show variations in extinction coefficients and quantum yield depending on the solvent .
Scientific Research Applications
Synthesis and Structural Analysis
- 5-Methyl-1H-pyrazole-3-carbaldehyde derivatives have been utilized in the synthesis of various compounds. For example, Xu and Shi (2011) demonstrated the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure using X-ray diffraction, revealing specific molecular interactions and structural properties (Xu & Shi, 2011).
Ultrasound-Assisted Synthesis
- The compound has been used in efficient ultrasound-assisted synthesis methods. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group using derivatives of 5-methyl-1H-pyrazole-3-carbaldehyde, demonstrating promising anti-microbial properties (Prasath et al., 2015).
Molecular Interaction Studies
- Research by Trilleras et al. (2014) focused on the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with other compounds, exploring the resulting molecular interactions and structures through crystallography (Trilleras et al., 2014).
Solid State Emissive NLOphores
- Lanke and Sekar (2016) investigated pyrazole-based D-π-A derivatives synthesized from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, exploring their properties as solid-state emissive nonlinear optical (NLO) phores with large stokes shifts (Lanke & Sekar, 2016).
Spectroscopic Analysis
- The application of 5-methyl-1H-pyrazole-3-carbaldehyde in spectroscopy is highlighted by Bahgat and El‐Emary (2013), who analyzed the vibrational spectra of a biologically active molecule derived from the compound, providing insights into its molecular geometry and stability (Bahgat & El‐Emary, 2013).
Antimicrobial Agent Synthesis
- Bhat et al. (2016) utilized the compound in the synthesis of antimicrobial agents, demonstrating its versatility in creating new bioactive molecules (Bhat et al., 2016).
Microwave-Assisted Synthesis
- Kalaria et al. (2014) employed microwave irradiation for the synthesis of fused pyran derivatives from 5-methyl-1H-pyrazole-3-carbaldehyde, showcasing the compound's utility in efficient synthetic processes (Kalaria et al., 2014).
Safety And Hazards
Future Directions
Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities . They are currently being tested and clinically evaluated as potential new drugs . The title compound, 5-methyl-1H-pyrazole-3-carbaldehyde, is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions .
properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(3-8)7-6-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDIRRZHGKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404265 | |
Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
3273-44-7 | |
Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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